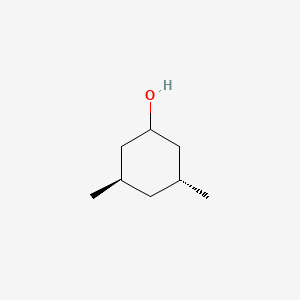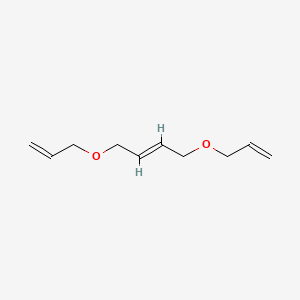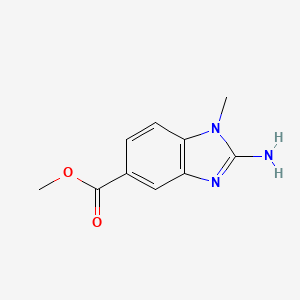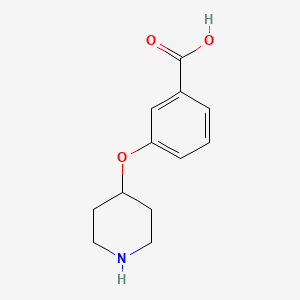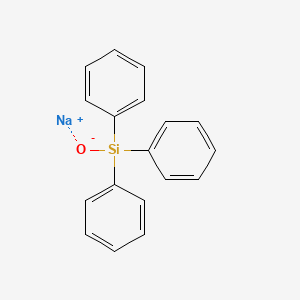
トリフェニルシラノールナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Sodium triphenylsilanolate can be synthesized through various methods, each offering unique pathways and outcomes. The synthesis process often involves the reaction of sodium with triphenylsilane derivatives under specific conditions to yield the desired compound. For example, the reaction of sodium phenylsiloxanolate (SPS) with trimethylsilyl chloride (Me3SiCl) leads to the formation of corresponding siloxane derivatives, indicating a pathway for sodium triphenylsilanolate synthesis (Shchegolikhina et al., 2000).
Molecular Structure Analysis
The molecular structure of sodium triphenylsilanolate is determined through spectroscopic and X-ray diffraction techniques, revealing its complex geometry and bonding arrangements. For instance, crystalline sodium tolylsiloxanolate anions have been studied, providing insights into their molecular and crystal structures through single-crystal X-ray analysis (Anisimov et al., 2016).
Chemical Reactions and Properties
Sodium triphenylsilanolate participates in various chemical reactions, exhibiting diverse chemical properties. Its reactivity with different chemical agents can lead to the synthesis of novel compounds. For instance, the reaction of sodium 3,4,5-triphenyl-1,2-diphosphacyclopentadienide with alkyl halides and silicon and tin chlorides produces stable 1-substituted 1,2-diphospholes (Milyukov et al., 2010).
Physical Properties Analysis
The physical properties of sodium triphenylsilanolate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. These properties are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry. For example, the columnar formation in sodium triphenylacetate was explored, providing valuable data on its structure and thermal behavior (Henriques et al., 2014).
Chemical Properties Analysis
Sodium triphenylsilanolate's chemical properties, including reactivity, stability, and interaction with other compounds, are key to its applications in synthesis and materials science. Its role as a precursor or reactant in forming new compounds or in catalysis highlights its versatility and importance in chemical research. The reactions of organometallic compounds involving silicon, such as the reaction of triphenylsilyl-sodium with 9-methylfluorene, demonstrate the compound's reactivity and potential for creating novel materials (Hamid, 1973).
科学的研究の応用
有機ケイ素化合物の合成
トリフェニルシラノールナトリウムは、有機ケイ素化合物の合成に使用できます。 例えば、1,4-ビス(ジメチルクロロシリル)ベンゼンとの縮合に使用され、1,4-ビス[ジメチル(トリフェニルシロキシ)シリル]ベンゼンが合成されています {svg_1}。 この化合物は、237〜238°の融点を持ち、465〜475°で分解せずに蒸留する結晶性物質です {svg_2}.
食品中のナトリウム削減
トリフェニルシラノールナトリウムは、食品業界でナトリウム削減に役立つ可能性があります。 中空塩は、中空構造を持つ固体塩粒を設計するという概念であり、塩の知覚効率を高めることを目的としており、これはナトリウム摂取量を減らすための基本的な戦略と考えられています {svg_3}。トリフェニルシラノールナトリウムは、その独特の特性により、このような中空塩の製造に活用できる可能性があります。
食品業界における用途
トリフェニルシラノールナトリウムの独特の特性は、食品業界で貴重な成分となる可能性があります。 例えば、食品の風味を高め、食感、微生物の増殖を抑制し、食品の安全性を確保するために使用できます {svg_4}.
製薬業界における用途
トリフェニルシラノールナトリウムは、製薬業界で用途が見いだされる可能性があります。 その独特の特性は、特定の医薬品の製造や、製剤の成分として活用できる可能性があります {svg_5}.
化粧品業界における用途
化粧品業界は、トリフェニルシラノールナトリウムの使用から恩恵を受ける可能性があります。 その独特の特性は、特定の化粧品の質感と効力を向上させるために使用できます {svg_6}.
繊維産業における用途
トリフェニルシラノールナトリウムは、その独特の特性により、繊維産業で使用できます。 特定の種類の繊維の製造や、繊維処理の成分として使用できる可能性があります {svg_7}.
将来の方向性
特性
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?
A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []
Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?
A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


